molecular formula C21H29N3O3S2 B12210916 4-butyl-N-(5-((3-methylbenzyl)sulfonyl)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide

4-butyl-N-(5-((3-methylbenzyl)sulfonyl)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide

Cat. No.: B12210916
M. Wt: 435.6 g/mol
InChI Key: MTUKDOVVNOYUEM-UHFFFAOYSA-N
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Description

4-butyl-N-(5-((3-methylbenzyl)sulfonyl)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide is a complex organic compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-butyl-N-(5-((3-methylbenzyl)sulfonyl)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:

    Formation of the Thiadiazole Ring: The thiadiazole ring is formed by the cyclization of appropriate precursors, such as thiosemicarbazides and carboxylic acids, under acidic or basic conditions.

    Introduction of the Sulfonyl Group: The sulfonyl group is introduced by reacting the thiadiazole intermediate with sulfonyl chlorides in the presence of a base such as triethylamine.

    Attachment of the Butyl and Cyclohexanecarboxamide Groups:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-butyl-N-(5-((3-methylbenzyl)sulfonyl)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

    Medicinal Chemistry: The compound may be explored for its potential as a therapeutic agent due to its unique structural features and potential biological activity.

    Materials Science: Thiadiazole derivatives are known for their electronic properties, making this compound a candidate for use in organic electronics and optoelectronic devices.

    Industrial Chemistry: The compound may be used as an intermediate in the synthesis of other complex molecules or as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 4-butyl-N-(5-((3-methylbenzyl)sulfonyl)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide is not well-documented. based on its structure, it is likely to interact with specific molecular targets such as enzymes or receptors. The sulfonyl and thiadiazole groups may play a role in binding to these targets, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-butyl-N-(5-((3-methylbenzyl)sulfonyl)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide: shares structural similarities with other thiadiazole derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties

Properties

Molecular Formula

C21H29N3O3S2

Molecular Weight

435.6 g/mol

IUPAC Name

4-butyl-N-[5-[(3-methylphenyl)methylsulfonyl]-1,3,4-thiadiazol-2-yl]cyclohexane-1-carboxamide

InChI

InChI=1S/C21H29N3O3S2/c1-3-4-7-16-9-11-18(12-10-16)19(25)22-20-23-24-21(28-20)29(26,27)14-17-8-5-6-15(2)13-17/h5-6,8,13,16,18H,3-4,7,9-12,14H2,1-2H3,(H,22,23,25)

InChI Key

MTUKDOVVNOYUEM-UHFFFAOYSA-N

Canonical SMILES

CCCCC1CCC(CC1)C(=O)NC2=NN=C(S2)S(=O)(=O)CC3=CC=CC(=C3)C

Origin of Product

United States

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